(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.:
Cat. No.: VC15959102
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (1R,3R,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
| Standard InChI Key | DBOGUJDUACLSTB-DJLDLDEBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2)CO |
Introduction
Structural Characteristics and Stereochemical Configuration
Core Bicyclic Framework
The azabicyclo[3.1.0]hexane system consists of a fused cyclopropane and pyrrolidine ring, creating a rigid, three-dimensional scaffold. The nitrogen atom at position 2 forms part of the bicyclic structure, while the tert-butyl carbamate group (Boc) and hydroxymethyl substituent occupy positions 2 and 3, respectively . The stereochemistry (1R,3R,5R) ensures specific spatial orientation, critical for molecular interactions in biological systems.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,3R,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| CAS Number | 1165450-68-9 (analog) | |
| SMILES Notation | O=C(OC(C)(C)C)N1C2C@HC[C@@H]1C2 |
Stereochemical Analysis
The 1R,3R,5R configuration imposes distinct conformational constraints. Single-crystal X-ray diffraction data for analogous compounds (e.g., (1R,3S,5R)-isomer) confirm the bicyclo[3.1.0]hexane ring’s puckered geometry, with bond angles deviating from ideal tetrahedral values due to ring strain . Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC methods are typically employed to verify enantiomeric purity .
Synthesis and Manufacturing Strategies
Retrosynthetic Pathways
The synthesis of this compound typically involves:
-
Bicyclo Ring Construction: Intramolecular cyclization of linear precursors, such as pyrrolidine derivatives, under microwave irradiation or thermal conditions .
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Functionalization: Introduction of the hydroxymethyl group via aldol condensation or reduction of ester intermediates .
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group .
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclopropane Ring Formation | Microwave, 150°C, 30 min | 65-75% | |
| 2 | Hydroxymethylation | NaBH₄, MeOH, 0°C | 80% | |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95% |
Stereocontrol Challenges
Achieving the desired 1R,3R,5R configuration requires chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazaborolidine catalysts have been used to induce high enantiomeric excess (ee >98%) in related azabicyclo systems . Racemic mixtures, such as the rel-(1R,3R,5R) variant, are resolved via preparative chiral HPLC using cellulose-based columns .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The Boc group enhances lipid solubility, rendering the compound poorly water-soluble (<1 mg/mL). It remains stable under inert atmospheres but undergoes slow hydrolysis in acidic media (t₁/₂ = 12 h at pH 3) .
Spectroscopic Characterization
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NMR: ¹H-NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.60 (m, 2H, CH₂OH), 4.10 (d, J = 7.2 Hz, 1H, NCH) .
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HRMS: [M + H]⁺ calc. for C₁₁H₂₀NO₃⁺: 214.1438; found: 214.1441 .
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IR: Peaks at 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (O-H stretch) .
Applications in Pharmaceutical Research
Role in Protease Inhibitors
The rigid bicyclic scaffold mimics peptide turn conformations, making it valuable in designing Factor D inhibitors for treating complement-mediated diseases . Structural analogs have demonstrated IC₅₀ values <10 nM in enzyme assays .
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